(E)-ethyl 2-((3-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate
CAS No.: 865545-08-0
Cat. No.: VC4455858
Molecular Formula: C18H15BrN2O3S
Molecular Weight: 419.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865545-08-0 |
|---|---|
| Molecular Formula | C18H15BrN2O3S |
| Molecular Weight | 419.29 |
| IUPAC Name | ethyl 2-(3-bromobenzoyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate |
| Standard InChI | InChI=1S/C18H15BrN2O3S/c1-3-24-17(23)12-7-8-14-15(10-12)25-18(21(14)2)20-16(22)11-5-4-6-13(19)9-11/h4-10H,3H2,1-2H3 |
| Standard InChI Key | LUBDTYHATMCCJY-CZIZESTLSA-N |
| SMILES | CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)Br)S2)C |
Introduction
(E)-ethyl 2-((3-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse pharmacological properties, including anticancer and antimicrobial activities. The compound's molecular formula is C18H15BrN2O3S, with a molecular weight of approximately 419.3 g/mol.
Synthesis
The synthesis of (E)-ethyl 2-((3-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves multiple steps. These steps often require optimization in terms of solvent choice, temperature control, and reaction time to maximize yield and purity. Common solvents used include ethanol or dimethylformamide under reflux conditions, with catalysts like triethylamine facilitating the reactions.
Synthesis Steps:
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Starting Materials: Typically involves benzothiazole derivatives and bromobenzoyl chloride.
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Reaction Conditions: Solvents like ethanol or DMF, reflux conditions, and catalysts such as triethylamine.
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Characterization: Techniques include nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy to confirm the structure.
Mechanism of Action and Biological Activity
Benzothiazole derivatives, including (E)-ethyl 2-((3-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate, are known for their potential biological activities. These compounds often exhibit anticancer properties by inducing apoptosis in cancer cells through various signaling pathways. The mechanism of action typically involves interactions with biological targets such as enzymes or receptors.
Biological Activities:
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Anticancer Activity: Induces apoptosis in cancer cells.
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Antimicrobial Activity: Potential against various microorganisms.
Applications in Scientific Research
This compound has several applications in scientific research, particularly in medicinal chemistry and materials science. Ongoing research highlights its versatility and potential for further development in pharmaceutical applications.
Potential Applications:
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Pharmaceutical Applications: Development of new drugs with anticancer or antimicrobial properties.
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Materials Science: Potential uses in the development of new materials with specific properties.
Comparison with Similar Compounds
Compounds like (E)-ethyl 2-((4-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate share similar structural features and potential applications. These compounds also belong to the benzothiazole class and exhibit geometric isomerism due to the imine group.
Comparison Table:
| Compound | Molecular Formula | Molecular Weight | Isomerism |
|---|---|---|---|
| (E)-ethyl 2-((3-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate | C18H15BrN2O3S | Approximately 419.3 g/mol | Geometric (E/Z) |
| (E)-ethyl 2-((4-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate | C18H15BrN2O3S | Approximately 419.29 g/mol | Geometric (E/Z) |
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